2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride

Peptide Chemistry Solid-Phase Peptide Synthesis 19F NMR Spectroscopy

2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride (also referred to as CF3-Bpg or 3-(trifluoromethyl)bicyclopent-[1.1.1]-1-ylglycine hydrochloride) is a non-proteinogenic, conformationally rigid α-amino acid featuring a bicyclo[1.1.1]pentane (BCP) scaffold with a bridgehead trifluoromethyl substituent. The compound was rationally designed as a 19F NMR label for solid-state structural analysis of membrane-bound peptides, combining the bioisosteric advantages of the BCP core with the spectroscopic sensitivity of the CF3 reporter group.

Molecular Formula C8H11ClF3NO2
Molecular Weight 245.62 g/mol
Cat. No. B12289860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride
Molecular FormulaC8H11ClF3NO2
Molecular Weight245.62 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)C(F)(F)F)C(C(=O)O)N.Cl
InChIInChI=1S/C8H10F3NO2.ClH/c9-8(10,11)7-1-6(2-7,3-7)4(12)5(13)14;/h4H,1-3,12H2,(H,13,14);1H
InChIKeyRWMRMPMCMLVMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid Hydrochloride: A Conformationally Rigid 19F NMR Label and BCP-Based α-Amino Acid Building Block


2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride (also referred to as CF3-Bpg or 3-(trifluoromethyl)bicyclopent-[1.1.1]-1-ylglycine hydrochloride) is a non-proteinogenic, conformationally rigid α-amino acid featuring a bicyclo[1.1.1]pentane (BCP) scaffold with a bridgehead trifluoromethyl substituent [1]. The compound was rationally designed as a 19F NMR label for solid-state structural analysis of membrane-bound peptides, combining the bioisosteric advantages of the BCP core with the spectroscopic sensitivity of the CF3 reporter group [2]. Its hydrochloride salt form (CAS 1807920-97-3 for the (R)-enantiomer; free base CAS 1822452-46-9) provides enhanced aqueous solubility for direct use in solid-phase peptide synthesis (SPPS) . The compound exists as both L- and D-enantiomers, with the enantiomerically pure forms being critical for stereospecific incorporation into peptides without racemization during Fmoc-based SPPS [1].

Why CF3-Bpg Cannot Be Replaced by 4-CF3-Phenylglycine or Other 19F-Labeled Amino Acids in Quantitative Peptide NMR Studies


Generic substitution of CF3-Bpg with the historically used 4-CF3-phenylglycine (CF3-Phg) fails on two critical fronts. First, CF3-Phg undergoes extensive racemization under the basic conditions of Fmoc solid-phase peptide synthesis, generating inseparable epimeric peptide mixtures that compromise both yield and structural interpretation, whereas CF3-Bpg is stereochemically stable throughout synthesis and purification [1]. Second, the BCP scaffold provides a rigid, sterically constrained attachment of the CF3 reporter group directly to the peptide backbone, yielding unambiguous 19F–19F dipolar coupling analysis without chemical shift referencing ambiguities—advantages absent in conformationally flexible phenylglycine labels [2]. Substitution with non-fluorinated or aliphatic amino acids (e.g., Leu, Ile, Val) eliminates the 19F NMR detection capability entirely, forfeiting the high sensitivity and zero biological background that make CF3-Bpg uniquely suited for membrane-bound peptide structure determination [3].

Quantitative Differentiation Evidence: CF3-Bpg Hydrochloride vs. Closest 19F NMR Label Comparators


Stereochemical Integrity During Fmoc SPPS: CF3-Bpg vs. 4-CF3-Phenylglycine

CF3-Bpg remains stereochemically intact during Fmoc solid-phase peptide synthesis, whereas 4-CF3-phenylglycine (CF3-Phg)—the most widely used alternative 19F-labeled aromatic amino acid—undergoes extensive racemization under the basic conditions (piperidine-mediated Fmoc deprotection) required by standard SPPS protocols [1]. The racemization of CF3-Phg generates inseparable epimeric peptide mixtures that necessitate laborious HPLC separation and epimer assignment, and frequently results in complete failure to obtain pure peptide products [1]. CF3-Bpg eliminates this problem entirely: the BCP scaffold lacks the α-proton acidity that drives racemization in phenylglycine derivatives, ensuring configurational stability throughout synthesis and purification [1][2].

Peptide Chemistry Solid-Phase Peptide Synthesis 19F NMR Spectroscopy

19F NMR Spectral Quality and Structural Fidelity: CF3-Bpg vs. 4-CF3-Phenylglycine in Membrane-Bound PGLa

A direct comparative solid-state 19F-NMR study of the antimicrobial peptide PGLa in lipid bilayers demonstrated that CF3-Bpg provides superior spectral quality relative to 4-CF3-phenylglycine (CF3-Phg) [1]. CF3-Bpg labels produced high NMR sensitivity with absent biological background signals, enabling straightforward analysis of anisotropic 19F–19F dipolar couplings without the need for chemical shift referencing or ambiguity in the sign of couplings [1]. Both labels yielded consistent α-helical structural parameters for PGLa and reproduced the known concentration-dependent realignment from surface-bound S-state to obliquely tilted T-state, confirming that CF3-Bpg does not perturb native peptide conformation [1]. However, CF3-Phg labels required additional referencing procedures and exhibited background interference from the aromatic ring [1][2].

Solid-State NMR Membrane Protein Structure Antimicrobial Peptides

Physicochemical Profile: Bicyclo[1.1.1]pentane vs. Phenyl Ring as a Bioisosteric Scaffold

The BCP scaffold—the core structural motif of CF3-Bpg—confers quantifiable physicochemical advantages over its phenyl ring counterpart. In a definitive head-to-head study by Novartis, replacement of a para-substituted aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl group improved aqueous solubility by at least 50-fold and markedly decreased nonspecific binding (NSB) as measured by CHI(IAM) on immobilized artificial membranes [1]. In a separate Pfizer study on γ-secretase inhibitors, replacement of the central fluorophenyl ring (compound 1, BMS-708,163) with the BCP motif (compound 3) increased kinetic solubility from 0.60 μM to 216 μM (360-fold improvement) and thermodynamic solubility from 1.70 μM to 19.7 μM (11.6-fold improvement) at pH 6.5 [2]. This translated in vivo to approximately 4-fold increases in both Cmax and AUC in a mouse model [2]. Furthermore, computational analysis demonstrated that the lipophilicity (clogP) of the F-BCP scaffold is reduced by nearly two orders of magnitude compared to the fluorophenyl ring: clogP 3.3 (F-BCP) vs. 4.9–5.4 (F-Ph) [3].

Medicinal Chemistry Bioisosteres Drug Design Physicochemical Properties

Conformational Rigidity and Peptide Compatibility: CF3-Bpg as a Non-Perturbing 19F NMR Probe

CF3-Bpg was specifically designed with a conformationally rigid BCP spacer that locks the CF3 reporter group in a fixed orientation relative to the peptide backbone, eliminating the conformational averaging that complicates interpretation of flexible 19F labels such as 4-CF3-phenylglycine and 3,3,3-d3-alanine [1]. In a comprehensive evaluation across multiple peptide systems (PGLa, gramicidin S, temporin A, temporin L, transportan-10, and KIGAKI), a single CF3-Bpg substitution at various positions did not perturb the native peptide conformation as monitored by circular dichroism, nor did it significantly alter biological activity [1][2]. This contrasts with conformationally flexible labels where side-chain dynamics introduce uncertainties in orientational constraint extraction [1]. The rigid attachment enables quantitative extraction of 19F–19F dipolar couplings for precise determination of peptide tilt angles and rotational orientation in lipid bilayers [1][3].

Peptide Biophysics 19F NMR Labels Membrane-Active Peptides Circular Dichroism

Scalable Synthesis and Procurement Feasibility: Multigram Production of Enantiomerically Pure CF3-Bpg

An optimized protocol for the multigram synthesis of enantiomerically pure CF3-Bpg has been established, increasing the overall yield from 35% (original procedure) to 53% and enabling the production of 100 g batches of optically pure material [1]. Key improvements include the identification of crystallization conditions for separating the critical isomeric aminonitrile intermediates, which previously required tedious chromatographic separation [1]. This scalable synthesis contrasts with the more limited availability and higher cost of many alternative 19F-labeled amino acids that lack established large-scale production protocols [1]. The hydrochloride salt form further enhances aqueous solubility for direct use in automated SPPS without additional formulation steps .

Process Chemistry Amino Acid Synthesis 19F NMR Label Manufacturing

High-Value Application Scenarios for CF3-Bpg Hydrochloride Based on Quantitative Differentiation Evidence


Solid-State 19F NMR Structure Determination of Membrane-Bound Antimicrobial Peptides and Cell-Penetrating Peptides

CF3-Bpg is the preferred 19F NMR label for determining the orientation, tilt angle, and oligomeric state of membrane-active peptides in lipid bilayers. Its rigid CF3 attachment eliminates motional averaging artifacts that complicate the interpretation of flexible phenylglycine labels, while its demonstrated non-perturbation of both α-helical conformation and biological activity (validated by CD spectroscopy and functional assays in PGLa, temporins, and transportan-10) ensures that the measured structural parameters reflect the native biologically relevant state [1][2]. The absent biological 19F background signal allows experiments in native lipid compositions without spectral interference [1]. For laboratories studying antimicrobial peptide mechanisms or designing cell-penetrating peptide delivery vehicles, CF3-Bpg provides the only currently available 19F label combining rigid geometry with validated biocompatibility.

Peptide Therapeutics Development Requiring BCP Bioisosteric Replacement of Phenylalanine or Hydrophobic Residues

When medicinal chemistry programs seek to replace phenylalanine or other hydrophobic aromatic residues with a saturated bioisostere to improve developability, CF3-Bpg offers a dual advantage: (i) the BCP scaffold is expected to confer the class-level physicochemical benefits of ≥50-fold aqueous solubility improvement, reduced lipophilicity (clogP reduction of ~1.6–2.1 log units), and decreased nonspecific binding relative to phenyl-containing amino acids [3][4]; and (ii) the CF3 group simultaneously serves as a 19F NMR reporter for structural characterization and metabolic profiling without additional labeling steps [1]. This dual functionality is particularly valuable in early-stage peptide lead optimization where both biophysical characterization and developability profiling are required.

Investigation of Peptide Aggregation and Amyloid Fibril Formation in Membrane Environments

The sterically restrictive D-enantiomer of CF3-Bpg has been demonstrated to act as a sensitive probe for monitoring and controlling peptide aggregation in lipid membranes [5]. Incorporation of D-CF3-Bpg into the helical region of membrane-bound peptides induces local unfolding that promotes β-sheet aggregation at high concentrations, while L-CF3-Bpg at the same position preserves the α-helical fold [2]. This stereochemistry-dependent effect enables researchers to use the two enantiomers as matched molecular probes to dissect the conformational transitions underlying peptide aggregation and amyloid formation. The ability to simultaneously monitor aggregation by 19F-NMR and control it through enantiomer selection represents a unique capability not available with other 19F labels.

Industrial-Scale Peptide Manufacturing with Integrated Quality Control by 19F NMR

The combination of multigram-scale manufacturing capability (validated 100 g batch size at 53% overall yield) and the hydrochloride salt formulation for direct SPPS compatibility positions CF3-Bpg for incorporation into GMP peptide production workflows [6][7]. The stereochemical stability of CF3-Bpg throughout Fmoc SPPS eliminates the risk of epimer contamination that plagues CF3-Phg-based syntheses, reducing quality control burden and batch failure rates [6]. Furthermore, the 19F NMR signal of the incorporated label can serve as an orthogonal analytical method for peptide identity and purity testing in QC release assays, leveraging the high sensitivity and zero biological background of 19F detection.

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